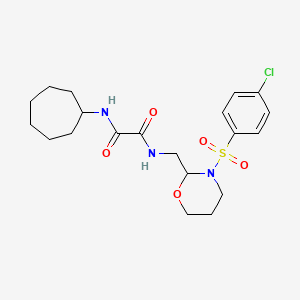![molecular formula C17H19N3O2 B2357672 2-[(1-Cyclobutanecarbonylpyrrolidin-3-yl)oxy]chinoxalin CAS No. 2097894-66-9](/img/structure/B2357672.png)
2-[(1-Cyclobutanecarbonylpyrrolidin-3-yl)oxy]chinoxalin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1-Cyclobutanecarbonylpyrrolidin-3-yl)oxy]quinoxaline is a complex organic compound that features a quinoxaline core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields of scientific research.
Wissenschaftliche Forschungsanwendungen
2-[(1-Cyclobutanecarbonylpyrrolidin-3-yl)oxy]quinoxaline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Cyclobutanecarbonylpyrrolidin-3-yl)oxy]quinoxaline typically involves the reaction of quinoxaline derivatives with cyclobutanecarbonylpyrrolidine under specific conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic substitution reaction, where the pyrrolidine ring is introduced to the quinoxaline core .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(1-Cyclobutanecarbonylpyrrolidin-3-yl)oxy]quinoxaline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form quinoxaline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced quinoxaline derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoxaline N-oxides, reduced quinoxaline derivatives, and various substituted quinoxaline compounds .
Wirkmechanismus
The mechanism of action of 2-[(1-Cyclobutanecarbonylpyrrolidin-3-yl)oxy]quinoxaline involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is known to influence cellular processes such as signal transduction and gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoxaline: A simpler analog with a similar core structure but lacking the cyclobutanecarbonylpyrrolidine moiety.
Quinazoline: Another nitrogen-containing heterocycle with similar biological activities.
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, which is a key feature of 2-[(1-Cyclobutanecarbonylpyrrolidin-3-yl)oxy]quinoxaline.
Uniqueness
2-[(1-Cyclobutanecarbonylpyrrolidin-3-yl)oxy]quinoxaline is unique due to the presence of both the quinoxaline and cyclobutanecarbonylpyrrolidine moieties, which confer distinct chemical and biological properties. This combination allows for a broader range of interactions with biological targets and enhances its potential as a versatile compound in scientific research .
Eigenschaften
IUPAC Name |
cyclobutyl-(3-quinoxalin-2-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c21-17(12-4-3-5-12)20-9-8-13(11-20)22-16-10-18-14-6-1-2-7-15(14)19-16/h1-2,6-7,10,12-13H,3-5,8-9,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCNBXKNLRFNJPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCC(C2)OC3=NC4=CC=CC=C4N=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[(4S)-4-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-2-yl]prop-2-en-1-one](/img/structure/B2357589.png)

![5-{1-[(3,4-Dimethoxyphenyl)acetyl]pyrrolidin-2-yl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2357595.png)

![5-[(4-methylphenyl)methoxy]-2-[(2-methylphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one](/img/structure/B2357599.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2357601.png)

![2-(4-chlorophenoxy)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide](/img/structure/B2357604.png)
![4-[3-(2-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE](/img/structure/B2357605.png)
![4-ethylsulfanyl-11,13-dimethyl-6-(4-methylphenoxy)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B2357606.png)
![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2357608.png)


